2-Chloro-5-(3-methylbutanamido)benzoic acid

Übersicht

Beschreibung

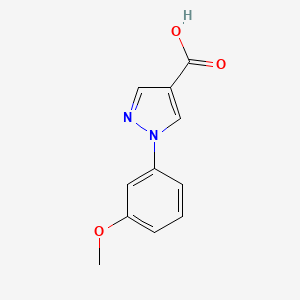

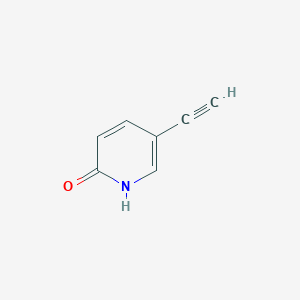

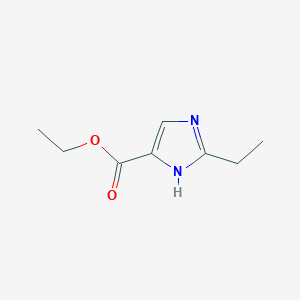

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is a chemical compound with the molecular formula C12H14ClNO3 . It contains a total of 31 bonds, including 17 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also has 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .

Molecular Structure Analysis

The molecule contains a total of 31 atoms, including 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Chlorine atom . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amide (aliphatic), and 1 hydroxyl group .Physical And Chemical Properties Analysis

The predicted boiling point of “2-Chloro-5-(3-methylbutanamido)benzoic acid” is 458.4±35.0 °C, and its predicted density is 1.298±0.06 g/cm3 . The predicted pKa value is 2.76±0.25 .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Agent

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is used in the synthesis of mesalamine , an anti-inflammatory agent . Mesalamine is used for the treatment of inflammation associated with various chronic diseases including arterial sclerosis, obesity, diabetes, neurodegenerative diseases, and even cancer . The synthesis protocol involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine .

Treatment of Colitis

Mesalamine, synthesized from “2-Chloro-5-(3-methylbutanamido)benzoic acid”, is prescribed for the treatment and management of colitis . Colitis is an inflammation of the colon, and mesalamine helps in reducing the symptoms associated with this condition .

Production of Salicylates

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is also used in the production of salicylates . Salicylates are a class of drugs that are used to relieve pain and reduce inflammation .

Synthesis of Sulphasalazine, Olsalazine, and Balsalazide

Mesalamine, derived from “2-Chloro-5-(3-methylbutanamido)benzoic acid”, is a key intermediate for sulphasalazine, olsalazine, and balsalazide . These are medications used to treat inflammatory bowel diseases .

Pharmaceutical Research and Development

“2-Chloro-5-(3-methylbutanamido)benzoic acid” is a key component in the pharmaceutical research and development industry . Given its structural versatility and ability to undergo substitutions at both the amino and carboxyl groups, it is great for the development of a wide range of novel molecules with potential medical applications .

Antimicrobial Applications

Some derivatives of “2-Chloro-5-(3-methylbutanamido)benzoic acid” have shown promising antimicrobial properties . These compounds have broad-spectrum activity as compared to standard drugs like ketoconazole and norfloxacin .

Safety and Hazards

While specific safety and hazard information for “2-Chloro-5-(3-methylbutanamido)benzoic acid” is not available, it’s important to handle all chemical compounds with care. Always use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and do not eat, drink, or smoke when using this product .

Eigenschaften

IUPAC Name |

2-chloro-5-(3-methylbutanoylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-7(2)5-11(15)14-8-3-4-10(13)9(6-8)12(16)17/h3-4,6-7H,5H2,1-2H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBCLUGXQCNNVFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-(3-methylbutanamido)benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1451605.png)

![3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B1451609.png)

![([2,5-Dimethyl-1-(1-naphthyl)-1H-pyrrol-3-YL]methyl)amine](/img/structure/B1451615.png)

![N-[(2-Thien-2-YL-1,3-thiazol-4-YL)methyl]-ethanamine](/img/structure/B1451622.png)